molecular formula C6H12ClNO B1435501 3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride CAS No. 1803598-78-8

3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride

Cat. No.: B1435501
CAS No.: 1803598-78-8
M. Wt: 149.62 g/mol
InChI Key: KSIVBRSOHYOUPY-UHFFFAOYSA-N
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Description

3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride is a chemical compound with the molecular formula C6H12ClNO. It is a bicyclic amine that contains an oxirane ring, making it a unique structure in organic chemistry. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Solvolysis Involving Epoxy Oxygen : Research by F. David (1979) found that the solvolysis of syn- and anti-6-oxabicyclo[3.1.0]hexan-3-ylmethyl p-bromobenzenesulphonates involves the participation of epoxy oxygen, resulting in rearranged products. This process is prohibited in the anti-analogue, leading mainly to the slower formation of unrearranged products (David, 1979).

  • Synthesis of Spiro[cyclopropa[a]pyrrolizine]- and Spiro[3-azabicyclo[3.1.0]hexane]oxindoles : Filatov et al. (2017) demonstrated the synthesis of these oxindoles through one-pot three-component reactions using substituted isatins, α-amino acids, and cyclopropenes. The anticancer activity of some compounds against human leukemia K562 cell line was also evaluated (Filatov et al., 2017).

  • Gold(I)-Catalyzed Three-Component Additions : Tian and Shi (2007) reported that using gold(I) as a catalyst, three-component addition reactions involving 2-(arylmethylene)cyclopropylcarbinols, terminal arynes, and alcohols can produce 3-oxabicyclo[3.1.0]hexanes. This method offers high yields and moderate diastereoselectivities under mild conditions (Tian & Shi, 2007).

  • Microwave Spectrum and Molecular Conformation : Malloy (1974) studied the microwave spectrum of 3-oxabicyclo(3.1.0.)hexane, concluding that it has a single stable boat conformation. The study provides insights into the molecular structure and dipole moment of this compound (Malloy, 1974).

Biological and Medicinal Research

  • Neuronal Nicotinic Acetylcholine Receptor Antagonist for Depression : Nirogi et al. (2020) discovered a novel compound, 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride, which is a potent antagonist for the treatment of depression. It showed significant antidepressant activity and is devoid of cardiovascular and gastrointestinal side effects (Nirogi et al., 2020).

Conformational Studies

  • Molecular Structures and Conformations : Kang et al. (2000) reexamined the molecular structures, conformations, and vibrational spectra of 3-oxabicyclo[3.1.0]hexane and its analogues, providing insights into the structural parameters and ring-puckering potential profiles (Kang et al., 2000).

  • Synthesis of Locked Pyrimidine Nucleosides : Ludek and Marquez (2012) synthesized a new class of locked nucleosides built on a 2-oxabicyclo[3.1.0]hexane template. The anti-HIV activity of these compounds was tested, revealing moderate activity in certain cell lines (Ludek & Marquez, 2012).

Safety and Hazards

The compound has the following hazard statements: H315-H319-H335 . The precautionary statements are: P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride typically involves the

Properties

IUPAC Name

3-oxabicyclo[3.1.0]hexan-6-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-1-4-5-2-8-3-6(4)5;/h4-6H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIVBRSOHYOUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CN)CO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride
Reactant of Route 2
3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride
Reactant of Route 3
3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride
Reactant of Route 4
3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride
Reactant of Route 6
3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride

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